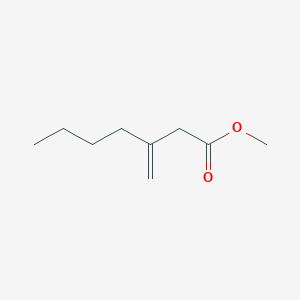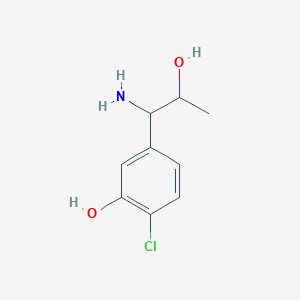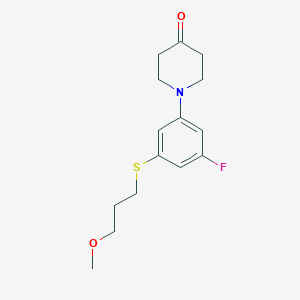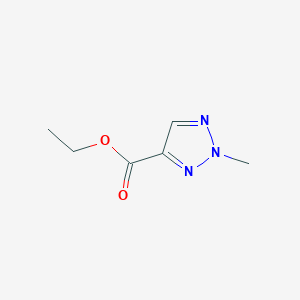
(R)-1-(2,5-Dibromophenyl)pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2,5-Dibromophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of two bromine atoms on a phenyl ring and a pentyl chain attached to the amine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dibromophenyl)pentan-1-amine typically involves the following steps:
Bromination: The starting material, phenylpentan-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 5 positions of the phenyl ring.
Chiral Resolution: The resulting dibrominated compound is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-1-(2,5-Dibromophenyl)pentan-1-amine may involve large-scale bromination and chiral resolution processes, optimized for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of these steps.
化学反応の分析
Types of Reactions
®-1-(2,5-Dibromophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding phenylpentan-1-amine.
Substitution: Formation of azido or cyano derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-1-(2,5-Dibromophenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.
類似化合物との比較
Similar Compounds
(S)-1-(2,5-Dibromophenyl)pentan-1-amine: The enantiomer of the compound with potentially different biological activities.
1-(2,5-Dibromophenyl)pentan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.
1-(2,4-Dibromophenyl)pentan-1-amine: A structural isomer with bromine atoms at different positions.
Uniqueness
®-1-(2,5-Dibromophenyl)pentan-1-amine is unique due to its specific chiral configuration and bromine substitution pattern, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H15Br2N |
|---|---|
分子量 |
321.05 g/mol |
IUPAC名 |
(1R)-1-(2,5-dibromophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15Br2N/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1 |
InChIキー |
WKOHMPRHNRBNKC-LLVKDONJSA-N |
異性体SMILES |
CCCC[C@H](C1=C(C=CC(=C1)Br)Br)N |
正規SMILES |
CCCCC(C1=C(C=CC(=C1)Br)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzo[d]isoxazol-3-yl trifluoromethanesulfonate](/img/structure/B13039917.png)

![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13039928.png)

![Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13039968.png)
![3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13039974.png)

![(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13039981.png)
